Tomazin (CAS 27542-14-9) is a structurally complex natural furocoumarin, specifically the angelic acid ester of oxypeucedanin hydrate, predominantly isolated from Apiaceae species such as Pastinaca pimpinellifolia and Angelica pancicii [1]. With the molecular formula C21H22O7, it serves as a critical analytical reference standard for the chemotyping and quality control of botanical extracts [2]. In procurement contexts, Tomazin is primarily sourced by phytochemistry and pharmacognosy laboratories requiring high-purity (>98%) markers for HPLC/LC-MS profiling. Furthermore, it is utilized as a structurally distinct substrate in structure-activity relationship (SAR) studies evaluating the antibacterial, anti-quorum sensing, and cytotoxic properties of functionalized psoralen derivatives [1].
Substituting Tomazin with related furocoumarins like oxypeucedanin, imperatorin, or crude Pastinaca extracts compromises both analytical precision and biological assay integrity [1]. In quality control workflows, Tomazin possesses a specific retention time and mass fragmentation pattern (m/z 387 [M+H]+) that cannot be replicated by its non-esterified precursors, making it indispensable for accurate botanical fingerprinting [2]. Furthermore, in pharmacological screening, the bulky angelate ester group at the 9-position significantly alters the molecule's lipophilicity and cellular permeability compared to simpler psoralens [1]. Utilizing a crude Umbelliferae mixture introduces confounding variables from co-extracted coumarins like peucenidin and oroselon, preventing the isolation of Tomazin's specific structure-activity contributions in anti-quorum sensing or cytotoxicity models [2].
In the analytical profiling of Apiaceae extracts, Tomazin provides a distinct chromatographic signature that prevents misidentification. Due to its lipophilic angelate ester, Tomazin elutes significantly later than its precursor, oxypeucedanin hydrate, and yields a distinct molecular ion at m/z 387 [M+H]+ compared to the precursor's m/z 305 [M+H]+ [1]. This complete baseline resolution is critical for the precise quantification of coumarin profiles in complex plant matrices [2].
| Evidence Dimension | LC-MS Mass Fragmentation and Elution Profile |
| Target Compound Data | Tomazin (m/z 387 [M+H]+, late-eluting lipophilic peak) |
| Comparator Or Baseline | Oxypeucedanin hydrate (m/z 305 [M+H]+, early-eluting polar peak) |
| Quantified Difference | Complete baseline resolution with an 82 Da mass shift |
| Conditions | Reversed-phase LC-MS profiling of Angelica and Pastinaca extracts |
Ensures accurate quantification and prevents peak misidentification in the quality control of commercial botanical extracts.
Furocoumarins containing epoxide groups, such as oxypeucedanin, are susceptible to spontaneous ring-opening and degradation in aqueous or protic environments, particularly under slightly acidic conditions (e.g., 0.02% formic acid) [1]. In contrast, Tomazin, which features a stable esterified diol structure, maintains high structural integrity in these same assay buffers [1]. Procuring the stable Tomazin standard prevents the formation of hydration artifacts during prolonged in vitro screening.
| Evidence Dimension | Chemical Stability in Protic/Aqueous Media |
| Target Compound Data | Tomazin (Stable esterified diol structure) |
| Comparator Or Baseline | Oxypeucedanin (Reactive epoxide, prone to hydration) |
| Quantified Difference | Prevention of spontaneous ring-opening and degradation artifacts |
| Conditions | In vitro assay buffers and LC-MS mobile phases containing weak acids (e.g., 0.02% HCOOH) |
Procuring the stable esterified form prevents assay artifacts caused by spontaneous degradation during prolonged pharmacological screening.
Crude extracts of Pastinaca pimpinellifolia exhibit strong but highly variable antibacterial and anti-quorum sensing activities due to the fluctuating, synergistic presence of multiple coumarins (e.g., peucenidin, oroselon, and Tomazin) [1]. By utilizing isolated, high-purity Tomazin (>98%), researchers can generate reproducible, narrow-variance dose-response data that accurately reflect the specific biological contribution of the angelate-esterified psoralen scaffold, free from the confounding batch-to-batch variability of crude mixtures [2].
| Evidence Dimension | Assay Reproducibility and Specificity |
| Target Compound Data | High-purity Tomazin standard (>98%) |
| Comparator Or Baseline | Crude Pastinaca extract (Variable coumarin mixture) |
| Quantified Difference | Elimination of synergistic interference and batch-to-batch variability |
| Conditions | In vitro antibacterial and anti-quorum sensing assays |
Utilizing isolated Tomazin is essential for validating specific molecular mechanisms without the confounding synergistic effects of mixed botanical extracts.
Tomazin is the definitive standard for standardizing and authenticating Pastinaca and Angelica species extracts using LC-MS/HPLC workflows, ensuring accurate chemotyping and batch-to-batch consistency in commercial botanical products [1].
Due to its unique angelate ester side chain, Tomazin serves as a critical structural model in comparative pharmacological studies evaluating how bulky lipophilic modifications at the 9-position of the psoralen core influence cytotoxicity and anti-quorum sensing activity [2].
Tomazin acts as a specific phytochemical marker for differentiating chemotypes of Apiaceae plants during agricultural breeding programs or ecological studies focused on secondary metabolite production [1].